(E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring dual thiophenyl moieties and a hydroxy-substituted pentyl chain.
Properties
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-10-8-13(15-4-2-12-21-15)7-9-17-16(19)6-5-14-3-1-11-20-14/h1-6,11-13,18H,7-10H2,(H,17,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKZYXSCNCRHQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of pain relief and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure features a thiophene ring, which is known for its diverse biological activities. The presence of the hydroxy group on the pentyl chain and the acrylamide moiety are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) at α7 nAChRs, enhancing their activity and providing potential analgesic effects.
Key Mechanisms:
- Modulation of nAChRs : The compound may enhance the activity of α7 nAChRs, which are implicated in pain modulation.
- Calcium Channel Interaction : It may inhibit voltage-gated N-type calcium channels (CaV2.2), contributing to its antinociceptive properties.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Antinociceptive Effects
In a study using a mouse model of oxaliplatin-induced neuropathic pain, compounds structurally related to this compound demonstrated significant pain-relieving properties. The study involved assessing the behavioral responses of mice administered with these compounds, revealing a reduction in pain sensitivity.
Anticancer Properties
Research has shown that thiophene-based compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have been tested against HeLa and MCF-7 cell lines, with findings indicating significant inhibition of cell proliferation and induction of apoptosis.
Data Summary
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 0.37 | Induction of apoptosis |
| Study 2 | MCF-7 | 0.73 | Cell cycle arrest at sub-G1 phase |
| Study 3 | A549 | 0.95 | Inhibition of proliferation |
Case Studies
-
Case Study on Pain Relief :
- Objective : Evaluate the efficacy of PAMs in alleviating neuropathic pain.
- Methodology : Mice were subjected to oxaliplatin injections followed by treatment with this compound.
- Results : Significant reduction in pain response was observed compared to control groups.
-
Case Study on Anticancer Activity :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Methodology : Various concentrations of the compound were tested against HeLa and MCF-7 cells using MTT assays.
- Results : The compound exhibited potent cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Impact of Heterocyclic Rings :
- DM497 (thiophene) exhibits weaker inhibition of α9α10 nAChRs (IC50 = 300 µM) compared to DM490 (furan; IC50 = 30 µM), suggesting furan derivatives may have higher affinity for this receptor subtype .
- Thiophene-containing compounds like DM497 and the target compound may favor interactions with hydrophobic receptor pockets due to sulfur’s electron-rich nature, whereas furan’s oxygen atom could alter hydrogen-bonding patterns .
Substituent Effects on Modulation :
- The N-methyl group in DM490 converts it into a negative α7 nAChR modulator, contrasting with DM497’s positive modulation. This highlights the critical role of nitrogen substituents in determining allosteric activity .
- The target compound’s 5-hydroxy-3-(thiophen-2-yl)pentyl chain introduces both hydrophilicity (via -OH) and extended alkyl spacing, which could influence blood-brain barrier penetration or receptor binding kinetics compared to DM497’s compact p-tolyl group.
Channel Inhibition: DM490 shows stronger inhibition of CaV2.2 channels (IC50 = 41 µM) than DM497 (IC50 = 145 µM), indicating that furan derivatives may synergistically target both nAChRs and calcium channels for antinociceptive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
